molecular formula C13H10O4 B8390257 6-Acetoxy-1-naphthoic acid

6-Acetoxy-1-naphthoic acid

Cat. No.: B8390257
M. Wt: 230.22 g/mol
InChI Key: VTNGPRTXAFPVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetoxy-1-naphthoic acid is a useful research compound. Its molecular formula is C13H10O4 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

6-acetyloxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C13H10O4/c1-8(14)17-10-5-6-11-9(7-10)3-2-4-12(11)13(15)16/h2-7H,1H3,(H,15,16)

InChI Key

VTNGPRTXAFPVTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Hydroxy-1-naphthoic acid (1 g) was mixed with acetic anhydride (5 ml) and sulfuric acid (5 drops). The mixture was refluxed for 3 hours and cooled at RT for 10 hours then mixed with water (15 ml). The solid was filtered and washed with water and cold MeOH to give the product as 6-acetoxy-1-naphthoic acid (900 mg) that was mixed with EDC (1.5 eq), HOBt (1 eq), MeNH2—HCl (2.5 eq, methylamine hydrochloride) and DIPEA (2.5 eq) in DCM (25 ml). The reaction was stirred at RT overnight and washed with NaHCO3 solution, dried. The solution was evaporated and mixed with 15% KOH (2 ml) in MeOH (10 ml) further stirred at RT for 30 minutes. The solvent was evaporated and the residue was adjusted to weak acidic with 2N HCl, the solid was filtered and washed with water twice and cold MeOH to give 6-Hydroxy-N-methyl-1-naphthamide (720 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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